molecular formula C11H14O2 B3374826 3-Methyl-4-(propan-2-yl)benzoic acid CAS No. 104175-29-3

3-Methyl-4-(propan-2-yl)benzoic acid

Cat. No. B3374826
CAS RN: 104175-29-3
M. Wt: 178.23
InChI Key: MBRCYQOQDGYLIZ-UHFFFAOYSA-N
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Description

3-Methyl-4-(propan-2-yl)benzoic acid , also known by its IUPAC name 4-(isopropyl)benzoic acid , is an organic compound with the molecular formula C10H12O2 . It belongs to the class of aromatic carboxylic acids and features a benzene ring substituted with a methyl group at the 3-position and an isopropyl group at the 4-position .


Synthesis Analysis

The synthesis of this compound involves various methods, including metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium play a crucial role as catalysts in the synthesis of antidepressant molecules, including those structurally related to 3-Methyl-4-(propan-2-yl)benzoic acid. These metal-catalyzed steps allow the construction of key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-(propan-2-yl)benzoic acid consists of a benzene ring with a methyl group (CH3) at the 3-position and an isopropyl group (CH(CH3)2) at the 4-position. The IUPAC Standard InChI representation is: InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10) .


Chemical Reactions Analysis

At the benzylic position (the carbon adjacent to the benzene ring), 3-Methyl-4-(propan-2-yl)benzoic acid can undergo various reactions. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, involving resonance-stabilized carbocations .

properties

IUPAC Name

3-methyl-4-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRCYQOQDGYLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(propan-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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